Benzyl 3-(dibenzylamino)-2-fluoropropanoate is a compound that has garnered interest in various fields of research due to its unique chemical properties. The presence of a fluorine atom in its structure can significantly alter the molecule's reactivity and stability, making it a valuable subject for study in the context of synthetic chemistry and potential applications in medicinal chemistry.
In synthetic chemistry, the fluorine atom's electronegativity and small size make it an attractive substituent for influencing the reactivity and selectivity of chemical reactions. The synthesis of 3-fluoroaspartic acid, for example, involves the reaction of dibenzyl difluoromaleate with dibenzylamine, followed by a series of reductions and hydrogenolysis steps3. The fluorine atom plays a crucial role in the stereochemistry of the intermediates and final products, highlighting the importance of fluorinated intermediates in the synthesis of complex molecules.
Fluorinated compounds also have significant implications in medicinal chemistry. The dihydrouracil dehydrogenase inhibitor, 5-benzyloxybenzyluracil, demonstrates how the introduction of a benzyl group can potentiate the efficacy of chemotherapeutic agents like 5-fluorouracil4. The fluorine atom's influence on the molecule's pharmacokinetics and pharmacodynamics can lead to improved therapeutic outcomes, such as enhanced antitumor efficacy and reduced host toxicity.
This compound falls under the category of synthetic organic compounds, specifically those used in medicinal chemistry and biochemical research. It is often utilized in studies involving drug development due to its structural properties that allow for modifications and functionalization.
The synthesis of Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate typically involves several steps, which can include:
Specific parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during these steps.
Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate has a complex molecular structure characterized by:
The three-dimensional conformation of the molecule can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets.
Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties.
The mechanism of action for Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate primarily involves its interaction with biological targets, which may include:
Further studies using techniques like molecular docking can elucidate the specific interactions at the molecular level.
The physical and chemical properties of Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate are critical for its application in research:
These properties influence its handling, storage, and application in laboratory settings.
Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate has several scientific applications:
The versatility of this compound makes it valuable across various fields of research, particularly in medicinal chemistry and drug discovery efforts.
Benzyl 3-N,N-dibenzylamino-2-fluoropropanoate (CAS RN: 887352-80-9 or 1217853-98-9 for its isotopically labeled analog) is a fluorine-containing chiral ester with the molecular formula C~24~H~24~FNO~2~. Its systematic IUPAC name is benzyl (2R)-3-(dibenzylamino)-2-fluoropropanoate, reflecting the stereospecific configuration at the C2 carbon. The structure integrates three key moieties:
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C~24~H~24~FNO~2~ |
Molecular Weight | 380.43 g/mol (unlabeled) |
CAS Registry Number | 887352-80-9 |
Isotopic Variant (¹³C~3~) | 1217853-98-9 |
Chiral Center Configuration | (2R) |
Stereochemical assignment is confirmed by the (2R) designation in the isotopically labeled compound name [1]. Nuclear magnetic resonance (NMR) data for related compounds indicate characteristic signals: fluoromethine protons (δ ~4.0–4.5 ppm), benzyloxy methylene protons (δ ~5.1–5.3 ppm), and aromatic protons (δ ~7.1–7.4 ppm) [3] [4]. The fluorine atom induces steric and electronic effects that influence conformational stability and reactivity.
This compound emerged from advancements in chiral amino acid derivatives and protecting group chemistry. Key milestones include:
The specific compound was first reported in the early 2000s as a chiral synthon for antiepileptic drug candidates, leveraging fluorination to enhance metabolic stability and binding affinity [4] [7]. Its synthesis typically follows a linear route:
(1) N,N-Dibenzylation of protected β-amino acids → (2) Stereoselective α-fluorination → (3) Benzyl ester installation
Table 2: Representative Synthetic Yield Data for Analogous Compounds
Reaction Step | Yield | Conditions |
---|---|---|
N,N-Dibenzylation of phenylalanine | 58–69% | K~2~CO~3~/NaOH, benzyl bromide |
Ester reduction (LiAlH~4~) | 75–87% | Et~2~O, 0°C to RT |
Swern oxidation to aldehyde | 95–98% | Oxalyl chloride, DMSO, –78°C |
The synthetic route adapts classical peptide coupling and fluorination strategies [3] [4].
This compound serves as a versatile precursor for bioactive molecules due to:
Key applications include:
Table 3: Functional Group Applications in Drug Design
Functional Group | Medicinal Chemistry Role |
---|---|
Fluorinated chiral center | Enhances target affinity and metabolic stability |
Tertiary amine | Facilitates salt formation and solubility |
Benzyl ester | Protects carboxylate for later deprotection |
Its utility is demonstrated in hybrid anticonvulsants where fluorinated amino acid derivatives show efficacy in maximal electroshock (MES) and pentylenetetrazole (scPTZ) seizure models [7]. The benzyl ester also serves as a prodrug moiety, cleavable in vivo to active acids.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1